molecular formula C12H15NO4 B14654432 N-(4-propoxybenzoyl)glycine CAS No. 51220-53-2

N-(4-propoxybenzoyl)glycine

Cat. No.: B14654432
CAS No.: 51220-53-2
M. Wt: 237.25 g/mol
InChI Key: OOOAIJCHAPYKDA-UHFFFAOYSA-N
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Description

N-(4-Propoxybenzoyl)glycine is a glycine derivative where the amino group is acylated with a 4-propoxybenzoyl moiety. This structural modification is often explored in medicinal chemistry to enhance pharmacokinetic properties, such as membrane permeability or metabolic stability .

Properties

CAS No.

51220-53-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(4-propoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C12H15NO4/c1-2-7-17-10-5-3-9(4-6-10)12(16)13-8-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15)

InChI Key

OOOAIJCHAPYKDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propoxybenzoyl)glycine typically involves the reaction of 4-propoxybenzoic acid with glycine. The process can be carried out through the following steps:

    Esterification: 4-propoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-propoxybenzoate.

    Amidation: The ester is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxybenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 4-carboxybenzoic acid derivative.

    Reduction: Benzyl glycine derivative.

    Substitution: Various alkoxy-substituted benzoyl glycine derivatives.

Mechanism of Action

The mechanism of action of N-(4-propoxybenzoyl)glycine involves its interaction with glycine receptors in the central nervous system. Glycine acts as an inhibitory neurotransmitter, and its derivatives can modulate neurotransmission by binding to glycine receptors. This interaction can lead to the stabilization of neuronal membranes and the modulation of synaptic transmission .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent on the benzoyl/benzyl group significantly impacts physicochemical properties. Below is a comparative analysis:

Compound Substituent Electron Effect Predicted logP Key Properties
N-(4-Propoxybenzoyl)glycine 4-Propoxybenzoyl Electron-donating ~2.8 (moderate) Moderate lipophilicity; enhanced stability
N-(4-Nitrobenzyl)glycine 4-Nitrobenzyl Electron-withdrawing ~1.5 Higher polarity; potential redox reactivity
Methyl N-(4-chlorobenzoyl)glycinate 4-Chlorobenzoyl Electron-withdrawing ~3.0 Ester prodrug; hydrolyzes to free acid in vivo
N-(Benzyloxycarbonyl)glycine Benzyloxycarbonyl Moderately polar ~2.2 Carbamate group; anticonvulsant activity (ED₅₀: 4.8 mg/kg)
N-(4-Hydroxyphenyl)glycine 4-Hydroxyphenyl Polar (H-bond donor) ~0.9 High aqueous solubility; limited BBB penetration

Notes:

  • Lipophilicity : The propoxy group in this compound balances solubility and membrane permeability, whereas nitro or hydroxyl groups increase polarity, reducing logP .
  • Stability : Electron-donating substituents (e.g., propoxy) may reduce hydrolysis susceptibility compared to electron-withdrawing groups (e.g., nitro, chloro) .

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